Product packaging for 5-Isopropyl-6-methoxypyridin-3-amine(Cat. No.:)

5-Isopropyl-6-methoxypyridin-3-amine

Cat. No.: B8522582
M. Wt: 166.22 g/mol
InChI Key: SNVQBHNXXVBCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-6-methoxypyridin-3-amine is a substituted pyridine derivative of high interest in chemical and pharmaceutical research. As a functionalized amine, it serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both methoxy and isopropyl substituents on the pyridine ring, makes it a valuable precursor for the development of novel compounds and ligands. Researchers utilize this amine primarily in the exploration of new active pharmaceutical ingredients (APIs), where it can be incorporated to modulate the biological activity, solubility, or metabolic stability of lead molecules. It is also employed in materials science as an intermediate for the creation of specialized ligands in catalytic systems or for the synthesis of functionalized polymers. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B8522582 5-Isopropyl-6-methoxypyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-methoxy-5-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)8-4-7(10)5-11-9(8)12-3/h4-6H,10H2,1-3H3

InChI Key

SNVQBHNXXVBCQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)N)OC

Origin of Product

United States

Synthetic Methodologies for 5 Isopropyl 6 Methoxypyridin 3 Amine and Precursors

Direct Synthesis Approaches

Direct synthesis approaches involve the stepwise introduction of the required functional groups onto a pyridine (B92270) scaffold. These methods often rely on the inherent reactivity of the pyridine ring or the directing effects of existing substituents to achieve the desired regiochemistry.

Precursor Functionalization Strategies

A common strategy for the introduction of an amino group onto a pyridine ring is through the amination of a corresponding halogenated precursor. This can be achieved via nucleophilic aromatic substitution (SNAr) or through transition-metal-catalyzed cross-coupling reactions.

In the context of synthesizing 5-isopropyl-6-methoxypyridin-3-amine, a plausible precursor would be a 3-halo-5-isopropyl-6-methoxypyridine. The reactivity of the halogen atom in SNAr reactions on pyridine rings is generally F > Cl > Br > I. The reaction of a 2-fluoropyridine (B1216828) with an amine nucleophile is reported to be significantly faster than that of the corresponding 2-chloropyridine. The presence of the electron-donating methoxy (B1213986) and isopropyl groups might decrease the reactivity of the pyridine ring towards nucleophilic attack, potentially requiring forcing conditions.

Alternatively, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. This reaction class is known for its broad substrate scope and functional group tolerance. A hypothetical Buchwald-Hartwig amination reaction for the synthesis of the target compound is shown below:

Reactant 1Reactant 2Catalyst SystemProduct
3-Bromo-5-isopropyl-6-methoxypyridineAmmonia (B1221849) or an ammonia equivalentPalladium precursor (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., XPhos)This compound

Table 1: Hypothetical Buchwald-Hartwig Amination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium species can then be quenched with a suitable electrophile.

For the synthesis of this compound, a methoxy group can serve as a DMG. For instance, the lithiation of a 2-methoxypyridine (B126380) derivative can direct deprotonation to the C3 position. Similarly, an amino group, often protected, can also act as a DMG.

A potential synthetic route could involve the directed metalation of a suitably substituted methoxypyridine precursor, followed by reaction with an isopropyl electrophile (e.g., 2-iodopropane (B156323) or acetone (B3395972) followed by reduction). The regioselectivity of the metalation would be crucial and influenced by the other substituents on the ring. For example, in 3-amino-5-methoxypyridine, the amino group is known to direct metalation to the 4-position. Therefore, a carefully planned sequence of functional group introductions is necessary.

A study on the regioselective metalation of 2,5-dibromo-4-methoxypyridine (B2608117) demonstrated that treatment with isopropylmagnesium chloride followed by the addition of an electrophile resulted in substitution at the 5-position, showcasing the feasibility of introducing substituents at this position via organometallic intermediates.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyridine. The reaction proceeds via a Meisenheimer-like intermediate and is facilitated by the presence of electron-withdrawing groups and a good leaving group.

While the target molecule itself contains electron-donating groups, SNAr can be employed in the synthesis of its precursors. For instance, the displacement of a halide or a nitro group by a methoxide (B1231860) can be a key step in building the 6-methoxypyridine core. The synthesis of 2-amino-3-nitro-6-methoxypyridine has been reported via the reaction of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide. Subsequent reduction of the nitro group provides a 2,3-diamino-6-methoxypyridine, a potential precursor for further functionalization.

The general reactivity trend for leaving groups in SNAr reactions on pyridines is NO2 > F > Cl > Br > I. This highlights the utility of nitropyridines as versatile intermediates in the synthesis of substituted pyridines.

Multicomponent Reactions for Pyridine Ring Formation with Specific Substituents

Multicomponent reactions (MCRs) offer an efficient and atom

Catalytic Synthetic Routes

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the synthesis of complex aromatic and heteroaromatic compounds, including functionalized pyridine derivatives. These reactions allow for the precise formation of carbon-carbon bonds under relatively mild conditions, showing high tolerance for a wide range of functional groups.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. illinois.edu This reaction is particularly valuable in pharmaceutical and agrochemical synthesis due to its mild conditions and the commercial availability of a vast array of starting materials. illinois.edu

In the context of methoxypyridine synthesis, the Suzuki-Miyaura reaction can be employed to introduce alkyl or aryl groups onto a pre-existing methoxypyridine core. For instance, a halogenated methoxypyridine could be coupled with an isopropylboronic acid derivative. Alternatively, a pyridine ring bearing a boronic acid functional group can be coupled with a halide. nih.gov A key challenge in coupling 2-substituted nitrogen-containing heteroaryl compounds is the potential for slow transmetallation and protodeboronation of the organoborane reagent. nih.gov The synthesis of a (6-methoxypyridin-3-yl)boronic acid has been utilized as a key intermediate in a Suzuki-Miyaura coupling to produce more complex molecules. acs.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Pyridine Synthesis

Catalyst System Halide Partner Boron Reagent Base Solvent Temperature Reference
Pd(dppf)Cl₂ Pyridine-2-sulfonyl fluoride Hetero(aryl) boronic acid Na₃PO₄ Dioxane 65-100 °C nih.gov
Pd₂(dba)₃ / Ligand 1 Aryl bromide Lithium triisopropyl 2-pyridylboronate KF Dioxane Not specified nih.gov

This table presents generalized conditions from various studies and may not be directly applicable to all substrates.

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organozinc reagent and an organohalide or triflate. wikipedia.org This methodology is known for its high reactivity, mild reaction conditions, and excellent functional group tolerance, including esters, nitriles, and amines. wikipedia.orgorgsyn.org

For the synthesis of pyridine derivatives, the Negishi coupling offers a reliable route to introduce alkyl, alkenyl, or aryl substituents. researchgate.net A key advantage is the ability to prepare pyridyl zinc halides from the corresponding halogenated pyridines, which can then be coupled with various electrophiles. orgsyn.org This method has been successfully applied to the synthesis of bipyridines and other complex pyridine-containing structures. mdpi.comrsc.org The choice of catalyst is crucial; while various palladium and nickel catalysts can be used, systems involving ligands like XPhos have shown high efficacy for coupling with aryl chlorides. researchgate.netmdpi.com

Table 2: Examples of Negishi Coupling for Pyridine Derivatives

Organozinc Reagent Halide Partner Catalyst System Yield Reference
2-Pyridylzinc bromide 2-Bromopyridine Pd/Al₂O₃ (Microwave) High mdpi.com
o-Tolylzinc chloride o-Iodotoluene Pd(PPh₃)₄ Not specified wikipedia.org

Yields and conditions are substrate-dependent.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation, particularly for creating vinylated aromatic and heteroaromatic systems. wikipedia.org

In the synthesis of precursors for compounds like this compound, the Heck reaction can be used to install a vinyl group (e.g., a propene unit) onto a halogenated methoxypyridine scaffold. This vinyl group can then be subsequently reduced to the corresponding saturated alkyl group (isopropyl). The reaction mechanism proceeds through a series of organopalladium intermediates, including oxidative addition, alkene coordination and insertion, and beta-hydride elimination. wikipedia.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orgresearchgate.net

Ligand-Controlled Functionalization Strategies for Pyridine Scaffolds

While classical cross-coupling reactions rely on pre-functionalized starting materials (e.g., organohalides), modern synthetic strategies increasingly focus on the direct C-H functionalization of pyridine scaffolds. nih.gov This approach avoids the need for installing and manipulating activating groups, leading to more atom-economical and efficient syntheses. The challenge lies in controlling the regioselectivity, as pyridine has multiple C-H bonds with different reactivities. researchgate.net

Ligands play a pivotal role in directing the metal catalyst to a specific C-H bond. nih.gov Mono-N-protected amino acids (MPAA) have been used as ligands to promote non-chelate-assisted, palladium-catalyzed C3-alkenylation of pyridines via dehydrogenative Heck reactions. nih.gov The ligand coordinates to the metal center, influencing its electronic and steric properties, thereby controlling which C-H bond is activated. This strategy is particularly powerful for functionalizing positions that are difficult to access through traditional methods. researchgate.netbgu.ac.il

Role of Specific Catalysts and Reagents

The success of transition metal-catalyzed reactions hinges on the selection of the appropriate catalyst and reagents. Palladium-based systems are the most common and versatile for the cross-coupling reactions discussed.

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are two of the most frequently used palladium sources in cross-coupling chemistry.

Pd(OAc)₂: Palladium(II) acetate is a common and relatively inexpensive catalyst precursor. It is typically reduced in situ to the active Pd(0) species by a phosphine ligand, an amine, or another reducing agent in the reaction mixture. mdpi.com It is often used in combination with a variety of phosphine ligands (e.g., SPhos, P(o-tolyl)₃) that stabilize the Pd(0) center and modulate its reactivity and selectivity. mdpi.comresearchgate.net Pd(OAc)₂ has been effectively used in Suzuki, Heck, and Negishi reactions.

Pd(dppf)Cl₂: This is a stable, pre-formed Pd(II) complex containing the bulky and electron-rich dppf ligand. nih.gov The dppf ligand is known to promote reductive elimination and stabilize the catalytic species, making it highly effective for challenging cross-coupling reactions, including those involving sterically hindered substrates or less reactive organohalides like chlorides. nih.gov It is particularly well-suited for Suzuki-Miyaura couplings involving heteroaryl substrates, where it can lead to high yields and good functional group tolerance. nih.gov

Table 3: Comparison of Common Palladium Catalysts

Catalyst Form Typical Use Activation Ligand
Pd(OAc)₂ Pd(II) Precursor Suzuki, Heck, Negishi In situ reduction External ligand required (e.g., SPhos, PPh₃)

| Pd(dppf)Cl₂ | Stable Pd(II) Complex | Suzuki, Negishi | In situ reduction | Integrated (dppf) |

Copper(I) Iodide and Cesium Carbonate Mediated Couplings

Copper-catalyzed cross-coupling reactions are a cornerstone in the synthesis of N-arylated compounds. The combination of Copper(I) Iodide (CuI) as a catalyst and Cesium Carbonate (Cs₂CO₃) as a base is particularly effective for forming C-N bonds, a key step in attaching an amine group to a pyridine ring. acs.org This system is often employed in Ullmann-type coupling reactions.

The general mechanism involves the coordination of the copper catalyst to the reactants, facilitating the coupling of an amine with a halogenated pyridine precursor or a pyridinamine with a halogenated aromatic compound. Cesium carbonate plays a crucial role as a base, and its solubility in organic solvents can be advantageous. acs.org The choice of ligand, solvent, and temperature is critical and can significantly impact reaction yields and kinetics. acs.org For instance, the use of ligands like 1,10-phenanthroline (B135089) can stabilize the copper catalyst and promote the reaction under milder conditions.

Table 1: Illustrative Conditions for Copper-Mediated N-Arylation

Catalyst System Base Solvent Temperature Application Example
CuI / 1,10-phenanthroline Cs₂CO₃ Pyridine 110°C Coupling of aryl iodides with amides
CuI / L-proline K₂CO₃ DMSO 90°C Coupling of aryl halides with amines

NMP: N-Methyl-2-pyrrolidone, DMSO: Dimethyl sulfoxide. Data compiled from representative copper-coupling methodologies. acs.org

Iron(III) Chloride in Derivatization Reactions

Iron(III) chloride (FeCl₃) is a versatile and inexpensive Lewis acid that can be employed as a catalyst or promoter in various organic transformations, including those for synthesizing pyridine derivatives. researchgate.netresearchgate.net Its utility is demonstrated in reactions such as the Friedel-Crafts reaction and in promoting condensation and cyclization cascades to build heterocyclic rings.

In the context of synthesizing precursors for this compound, FeCl₃ can catalyze the reaction between β-enaminoketones and other reagents to form substituted pyridine rings. researchgate.net A plausible mechanism involves the initial condensation of reactants via a Michael addition/elimination, followed by an FeCl₃-induced intramolecular aldol-type reaction and subsequent dehydration to yield the final aromatic pyridine product. researchgate.net This methodology offers advantages such as simple reaction conditions and high compatibility with various functional groups. researchgate.net

Influence of Catalytic Systems and Solvents on Reaction Outcomes (e.g., Pyridine as Catalyst/Solvent)

The choice of catalyst and solvent system is paramount in directing the outcome of chemical reactions for pyridine synthesis. nih.gov Solvents not only dissolve reactants but can also influence reaction rates, equilibria, and even the reaction pathway itself. Pyridine, for example, is widely used as a basic solvent that is relatively unreactive and effective as an acid scavenger in reactions like acylations. nih.gov

Research into multicomponent reactions (MCRs) for synthesizing pyridine derivatives highlights the profound effect of the catalyst and solvent. For example, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine (B6355638) in ethanol (B145695) gives good results, whereas an ionic base in acetonitrile (B52724) leads to similar yields in a much shorter time. nih.gov Changing the solvent from ethanol to acetonitrile can overcome difficulties associated with sterically hindered aldehydes, enabling a direct synthesis that would otherwise be challenging. acs.org Mechanistic studies reveal that different catalytic systems can promote distinct pathways; an amine base may involve a Knoevenagel adduct intermediate, while an ionic base may favor aerobic oxidation. nih.govacs.org

Strategic Functionalization of the Pyridine Core

Direct functionalization of the pyridine ring is a powerful strategy for synthesizing complex derivatives, offering an atom-economical alternative to building the ring from acyclic precursors. rsc.org The electron-deficient nature of the pyridine ring, however, presents unique challenges to its functionalization. researchgate.net

Regioselective C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly desirable method for modifying pyridine scaffolds. rsc.org However, achieving site-selectivity is a significant challenge due to the presence of multiple C-H bonds and the electronic properties of the ring. nih.gov The pyridine nitrogen deactivates the ring towards electrophilic substitution and directs reactivity, often favoring the C2 and C4 positions for nucleophilic attack. nih.gov

Recent advances have enabled the functionalization of less accessible positions. nih.gov Methodologies to overcome the intrinsic electronic properties of pyridines include the temporary conversion of the pyridine into an electron-rich intermediate, followed by regioselective electrophilic functionalization. nih.gov Transition metal catalysis, particularly with rhodium or palladium, has been instrumental in developing regioselective C-H activation protocols. researchgate.netbeilstein-journals.org These methods often employ directing groups to guide the catalyst to a specific C-H bond, allowing for precise installation of functional groups. nih.gov

Halogen/Metal Exchange Reactions for Pyridine Functionalization

Halogen/metal exchange is a classic and robust method for the regioselective functionalization of pyridines. znaturforsch.comznaturforsch.com This process typically involves treating a halogenated pyridine with an organometallic reagent, such as an alkyllithium (e.g., n-BuLi) or a Grignard reagent (e.g., iPrMgX), at low temperatures. znaturforsch.com This exchange replaces the halogen atom with a metal, creating a highly nucleophilic pyridyl-metal intermediate.

This reactive intermediate can then be quenched with a wide variety of electrophiles to introduce desired functional groups onto the pyridine ring. researchgate.net The choice of the organometallic reagent is crucial; organomagnesium reagents are often used for more sensitive iodinated or brominated pyridines. znaturforsch.com This strategy allows for the precise introduction of substituents at positions defined by the initial halogenation pattern.

Table 2: Reagents for Halogen/Metal Exchange on Pyridines

Halogenated Pyridine Exchange Reagent Temperature Intermediate Subsequent Reaction
Bromopyridine n-BuLi -78°C Pyridyl-lithium Quench with electrophile (e.g., aldehyde, CO₂)
Iodopyridine iPrMgCl·LiCl -15°C Pyridyl-magnesium Cross-coupling (e.g., Negishi)

LDA: Lithium diisopropylamide. Data is illustrative of common methodologies. znaturforsch.com

Lewis Acid-Mediated Transformations of Pyridines

Lewis acids can be used to activate the pyridine ring, facilitating transformations that are otherwise difficult. bath.ac.uk The nitrogen atom in the pyridine ring readily coordinates to a Lewis acid. This coordination withdraws electron density from the ring, making it more electrophilic and thus more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net

A variety of Lewis acids, including those based on zinc, zirconium, and scandium, have been shown to mediate nucleophilic aromatic substitution on halopyridines. semanticscholar.orgcore.ac.uk For example, a zinc-based Lewis acid can activate a chloropyridine towards substitution with an amine. researchgate.net This approach offers a mild and sustainable method for pyridine functionalization, avoiding the need for expensive transition metals in some cases. semanticscholar.org The Lewis acid essentially acts as a catalyst by binding to the pyridine nitrogen, activating the ring core for further functionalization, and then being released. bath.ac.uk

Considerations for Efficient Synthesis

The efficient synthesis of complex molecules like substituted pyridines is a primary focus of modern organic and process chemistry. Key considerations include maximizing the incorporation of starting material into the final product (atom economy), streamlining reaction sequences (one-pot protocols), and ensuring the final product meets high purity standards through effective purification techniques.

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. umich.edu The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 umich.edu

In an ideal reaction, all reactant atoms are converted into the desired product, resulting in 100% atom economy. libretexts.org This is characteristic of addition reactions. umich.edu However, many synthetic reactions, particularly substitution and elimination reactions, generate byproducts, which lowers the atom economy. umich.edu

Classic methods for pyridine ring construction, such as the Hantzsch pyridine synthesis, often involve condensation reactions that produce water as a byproduct, thus having an atom economy of less than 100%. chegg.com While the yield of such reactions might be high, the generation of byproducts represents "wasted" atoms. Modern approaches aim to improve this; for example, cycloaddition reactions can be highly atom-economical. umich.edu Cationic half-sandwich rare-earth catalysts have been shown to provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives via C-H addition to olefins. youtube.com

Table 1: Comparison of Reaction Types and Ideal Atom Economy

Reaction TypeDescriptionIdeal Atom Economy
Addition Reactants combine to form a single product.100%
Substitution Part of one molecule is replaced by another atom/group.< 100%
Elimination A molecule splits into two or more smaller molecules.< 100%
Rearrangement A molecule's structure is rearranged to form an isomer.100%

The synthesis of substituted pyridines and aminopyridines is well-suited to one-pot methodologies. For instance, polysubstituted pyridines can be prepared through a one-pot, three-component cyclocondensation process by modifying the traditional Bohlmann-Rahtz reaction. chemicalbook.com This method combines a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst, proceeding with high regiochemical control and good yields. chemicalbook.com Other one-pot methods for preparing substituted pyridines include:

A base-catalyzed three-component reaction of ynals, isocyanates, and amines, which is metal-free and environmentally benign. chemrxiv.org

A sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift from simple starting materials. youtube.com

Microwave-assisted, solvent-free reactions of an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate to produce 2-amino-3-cyanopyridine (B104079) derivatives rapidly and efficiently. umich.edu

These protocols highlight the versatility of one-pot reactions in creating complex pyridyl amines from simpler precursors, which is a key strategy for efficient chemical synthesis.

Achieving high purity is critical for the final product, especially in pharmaceutical and specialty chemical applications. Recrystallization is a primary technique for purifying solid organic compounds. researchgate.net The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. researchgate.net An impure solid is dissolved in a hot solvent to create a saturated solution, which, upon slow cooling, allows the desired compound to form pure crystals while impurities remain dissolved in the mother liquor. google.com

The choice of solvent is crucial for effective recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

Not react with the compound.

Dissolve impurities well at all temperatures or not at all.

Be sufficiently volatile to be easily removed from the purified crystals.

For aminopyridine derivatives, various solvent systems can be employed. A common procedure for purifying crude 3-aminopyridine (B143674) involves dissolving it in a hot mixture of benzene (B151609) and ligroin, treating it with activated carbon (Norit) to remove colored impurities, followed by filtration and cooling to induce crystallization. google.com In some cases, a coupling of crystallization and rectification (distillation) is used to separate isomers of aminopyridines, achieving purities greater than 99%. keyorganics.net

After crystallization, the pure crystals are typically collected by vacuum filtration and washed with a small amount of cold solvent to remove any residual mother liquor. google.com

Table 2: Common Purification Techniques in Pyridine Synthesis

TechniquePrincipleApplication
Recrystallization Differential solubility of compound and impurities in a solvent at varying temperatures.Purification of solid aminopyridine products and intermediates.
Distillation/Rectification Separation based on differences in boiling points.Purification of liquid pyridine derivatives or separation of isomers.
Chromatography Differential partitioning of components between a stationary and a mobile phase.High-purity separation, often used for complex mixtures or small-scale purifications.
Extraction Separation based on differential solubility in immiscible liquids.Initial work-up to remove soluble impurities. wikipedia.org

Chemical Reactivity and Derivatization of 5 Isopropyl 6 Methoxypyridin 3 Amine

Reactivity of the Pyridinamine Moiety

The pyridinamine core of the molecule is central to its chemical character, with the nitrogen heteroatom and the exocyclic amino group playing pivotal roles.

The basicity of pyridin-3-amines is a composite of the properties of the pyridine (B92270) ring nitrogen and the exocyclic amino group. The lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital and is not involved in the aromatic sextet, making it available for protonation. libretexts.org However, the electronegativity of the sp² hybridized nitrogen makes pyridine a weaker base (pKa of conjugate acid ≈ 5.2) than typical aliphatic amines. masterorganicchemistry.com

In 5-isopropyl-6-methoxypyridin-3-amine, the situation is more complex. The exocyclic amino group at the 3-position also possesses a lone pair of electrons that can be protonated. The substituents on the ring further modulate the basicity. The methoxy (B1213986) group at the 6-position and the isopropyl group at the 5-position are both electron-donating groups. The methoxy group donates electrons through resonance and induction, while the isopropyl group donates through induction. This increased electron density on the pyridine ring enhances the basicity of the ring nitrogen. Consequently, the pKa of the conjugate acid of this compound is expected to be higher than that of unsubstituted pyridine.

Protonation will preferentially occur at the more basic site. In many aminopyridines, the ring nitrogen is the initial site of protonation. The relative basicity of the two nitrogen atoms is influenced by the electronic effects of the substituents.

Table 1: Comparison of pKa values for Pyridine and Related Amines

Compound pKa of Conjugate Acid
Pyridine 5.2
3-Aminopyridine (B143674) 6.0
Piperidine (B6355638) 11.1

This table provides a general comparison of basicity. The exact pKa for this compound would require experimental determination.

The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature, a consequence of the electronegative nitrogen atom. pipzine-chem.com When such reactions do occur, they are typically sluggish and require harsh conditions. The substitution preferentially takes place at the 3- and 5-positions, which are meta to the deactivating ring nitrogen.

However, in this compound, the presence of three activating groups—amino, methoxy, and isopropyl—significantly influences the regioselectivity of electrophilic substitution. The amino group is a powerful activating group and is ortho-, para-directing. The methoxy group is also a strong activating, ortho-, para-directing group. The isopropyl group is a weakly activating, ortho-, para-directing group.

Considering the positions relative to these activating groups, the potential sites for electrophilic attack are:

Position 2: Ortho to the amino group and meta to the methoxy group.

Position 4: Para to the amino group and ortho to the methoxy group.

The directing effects of the amino and methoxy groups are dominant. The position para to the strongly activating amino group (position 4) is a highly favored site for electrophilic substitution. The position ortho to the amino group (position 2) is also activated, but may experience some steric hindrance from the adjacent methoxy group. The combined activating and directing effects of the substituents make the pyridine ring in this molecule more susceptible to electrophilic attack than unsubstituted pyridine.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is facilitated by its electron-deficient character. These reactions occur preferentially at the 2- (alpha) and 4- (gamma) positions. ntu.edu.sg This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is located on the nitrogen atom, which is a particularly stable arrangement. Attack at the C-3 or C-5 position does not allow for this stabilization. nih.gov

For this compound, nucleophilic substitution would require a suitable leaving group at the 2-, 4-, or 6-position. In the parent molecule, there are no good leaving groups. However, if a derivative with a leaving group, such as a halogen, were present at one of these positions, it could be displaced by a nucleophile. For instance, a hypothetical 2-chloro-5-isopropyl-6-methoxypyridin-3-amine would be susceptible to nucleophilic attack at the 2-position.

Transformations Involving the Amino Group

The exocyclic amino group at the 3-position is a key site for derivatization, behaving as a typical primary aromatic amine in many reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards alkylating and acylating agents.

N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent. researchgate.net This reaction can proceed to give mono- and dialkylated products. Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) is a common and effective method. researchgate.net

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically straightforward and high-yielding. The resulting amide is significantly less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

Table 2: Typical Reagents for N-Alkylation and N-Acylation

Transformation Reagent Examples Product Type
N-Alkylation Methyl iodide (CH₃I), Benzyl bromide (C₆H₅CH₂Br) Secondary or Tertiary Amine
Reductive Amination Acetone (B3395972) (CH₃COCH₃) + NaBH₄ N-isopropyl Amine

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. science.gov The reaction is typically catalyzed by an acid and is reversible.

The formation of a Schiff base can be used to introduce a wide variety of substituents onto the amino group, depending on the structure of the carbonyl compound used. These imine derivatives are important intermediates in organic synthesis and can be further reduced to form secondary amines.

Table 3: Examples of Schiff Base Formation

Aldehyde Reactant Schiff Base Product Structure (Illustrative)
Benzaldehyde Aromatic imine

The table illustrates the general transformation. The R group in the product corresponds to the pyridine moiety.

Synthesis of Isothiocyanates from Pyridyl Amines

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis, providing valuable intermediates for the preparation of a wide range of biologically active compounds and materials. For pyridyl amines such as this compound, this conversion is typically achieved through a two-step, one-pot process involving the in situ formation of a dithiocarbamate (B8719985) salt, followed by desulfurization.

A common method involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate intermediate. Subsequent treatment with a desulfurizing agent yields the corresponding isothiocyanate. A variety of reagents can be employed for the desulfurization step, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) being a notable example for its efficiency. nih.gov

The general reaction sequence can be outlined as follows:

Dithiocarbamate Formation: The primary amine reacts with carbon disulfide in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), to form the triethylammonium (B8662869) dithiocarbamate salt.

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct to afford the isothiocyanate.

StepReagentsIntermediate/Product
1This compound, CS₂, Et₃NTriethylammonium 5-isopropyl-6-methoxypyridin-3-yldithiocarbamate
2Desulfurizing Agent (e.g., DMT/NMM/TsO⁻)5-isopropyl-6-methoxy-3-isothiocyanatopyridine

This table illustrates the two-step process for the synthesis of isothiocyanates from the title compound.

Amide Bond Formation with Carboxylic Acids

The formation of an amide bond through the reaction of a primary amine with a carboxylic acid is one of the most important reactions in organic and medicinal chemistry. This transformation can be achieved by activating the carboxylic acid, as direct condensation is generally inefficient. A variety of coupling reagents have been developed to facilitate this reaction, leading to the formation of a stable amide linkage.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields.

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with DCC). This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, leading to the formation of the corresponding amide and a urea (B33335) byproduct.

Coupling ReagentAdditive (Optional)Reactive Intermediate
DCCHOBtO-acylisourea
EDCDMAPActivated ester
TiCl₄-Titanium-complexed carboxylate

This table showcases common coupling reagents and their corresponding reactive intermediates in amide bond formation.

One-pot procedures that avoid the use of traditional coupling reagents have also been developed, relying on the in situ formation of thioesters which then react with the amine. researchgate.netresearchgate.net

Reactions of the Methoxy Group

Demethylation Strategies (e.g., using HBr)

The methoxy group on the pyridine ring can be cleaved to reveal a hydroxyl group through demethylation. This transformation is valuable for further functionalization or for synthesizing analogues of the parent compound. A classic and effective method for the demethylation of aryl methyl ethers, including methoxypyridines, is the use of strong protic acids such as hydrobromic acid (HBr). chemrxiv.org

The reaction mechanism involves the protonation of the ether oxygen by HBr, making the methyl group susceptible to nucleophilic attack by the bromide ion (Br⁻) via an Sₙ2 mechanism. This results in the formation of the corresponding pyridinol and bromomethane. The reaction is typically carried out at elevated temperatures, often in the presence of a solvent like acetic acid if the substrate has poor solubility in aqueous HBr. chemrxiv.org

ReagentReaction ConditionsProducts
47% HBrHeating (e.g., ~130 °C)5-amino-3-isopropyl-2-pyridinol, CH₃Br
BBr₃Inert solvent (e.g., CH₂Cl₂), low temperature5-amino-3-isopropyl-2-pyridinol, BBr₂(OCH₃) intermediate
AlCl₃Inert solvent (e.g., CH₂Cl₂), heating5-amino-3-isopropyl-2-pyridinol

This table compares different reagents and conditions for the demethylation of the methoxy group.

Role in Electronic Properties and Aromaticity

The methoxy group at the 6-position of the pyridine ring significantly influences the electronic properties and, consequently, the aromaticity and reactivity of the molecule. As an oxygen-containing substituent, the methoxy group exhibits a dual electronic effect: it is inductively electron-withdrawing due to the high electronegativity of the oxygen atom, but it is also a strong π-electron donor through resonance.

Transformations of the Isopropyl Group

Derivatization via Peripheral Functionalization

The isopropyl group, while generally considered to be relatively inert, offers possibilities for derivatization through functionalization of its C-H bonds. The tertiary carbon of the isopropyl group is a potential site for reactions that proceed via radical or carbocationic intermediates.

One approach to functionalization is through C-H activation, a powerful tool in modern organic synthesis. Rhodium-catalyzed C-H activation has been shown to be effective for the alkylation of heterocycles, and the steric bulk of an isopropyl group can sometimes enhance the rate and yield of such reactions. nih.govosti.gov This could potentially allow for the introduction of various functional groups at the tertiary position of the isopropyl moiety.

Alternatively, free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can selectively introduce a halogen atom at the tertiary position. google.com This benzylic-like position is more reactive towards radical abstraction due to the stability of the resulting tertiary radical. The resulting halo-derivative can then serve as a handle for further nucleophilic substitution reactions.

Oxidation of the isopropyl group is another potential derivatization pathway. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic-like C-H bond. masterorganicchemistry.com Depending on the reaction conditions, this could lead to the formation of an alcohol or a ketone at the tertiary carbon, or even cleavage of the isopropyl group under harsh conditions.

Reaction TypeReagentsPotential Product
C-H Activation/AlkylationRh(I) catalyst, olefinDerivatized isopropyl group
Free-Radical HalogenationNBS, radical initiator1-bromo-1-(5-amino-6-methoxypyridin-3-yl)-1-methylethane
OxidationKMnO₄2-(5-amino-6-methoxypyridin-3-yl)propan-2-ol

This table summarizes potential methods for the derivatization of the isopropyl group.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Isopropyl-6-methoxypyridin-3-amine, a complete NMR analysis would involve a suite of experiments to assign all proton and carbon signals and to understand the molecule's connectivity and dynamic behavior.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, Spin Systems

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, the methoxy (B1213986) group protons, and the amine group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, while coupling constants (J) would reveal information about neighboring protons.

Aromatic Protons: The two protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region, likely between 6.0 and 8.0 ppm. Their specific shifts would depend on the electron-donating effects of the amine, methoxy, and isopropyl substituents. They would likely appear as doublets due to coupling to each other.

Isopropyl Group: This group would present as a classic spin system: a septet for the single CH proton (split by the six equivalent methyl protons) and a doublet for the six equivalent methyl (CH₃) protons (split by the single CH proton).

Methoxy Group: The three protons of the methoxy group (OCH₃) would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Amine Group: The two protons of the amine group (NH₂) would likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Hypothetical ¹H NMR Data Table

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-27.50d2.51H
H-46.80d2.51H
NH₂4.50br s-2H
OCH₃3.90s-3H
CH (isopropyl)3.10sept7.01H
CH₃ (isopropyl)1.25d7.06H

Carbon-13 NMR (¹³C NMR) Analysis

Hypothetical ¹³C NMR Data Table

Carbon AssignmentChemical Shift (δ, ppm)
C-6158.0
C-3145.0
C-5135.0
C-2125.0
C-4115.0
OCH₃53.0
CH (isopropyl)30.0
CH₃ (isopropyl)22.0

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC for Structural Assignment

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the H-2 and H-4 protons on the pyridine ring and, crucially, show the correlation between the isopropyl CH septet and the corresponding CH₃ doublet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (from the ¹H NMR) to its attached carbon signal (from the ¹³C NMR). For example, the singlet at ~3.90 ppm would correlate with the carbon signal at ~53.0 ppm, confirming the OCH₃ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular structure. For example, the protons of the isopropyl methyl groups would show a correlation to the C-5 carbon of the pyridine ring, confirming the position of the isopropyl substituent. The methoxy protons would show a correlation to the C-6 carbon.

Variable Temperature NMR (VT NMR) for Conformational Dynamics

VT NMR studies could be employed to investigate any dynamic processes, such as restricted rotation around the C-N bond of the amine group or the C-C bond of the isopropyl group. By acquiring NMR spectra at different temperatures, one could observe changes in signal shape (e.g., broadening or sharpening) that indicate the rate of these conformational changes. However, for a relatively simple molecule like this, significant dynamic processes at room temperature are not strongly anticipated.

NMR Titration for Association and Interaction Studies

NMR titration would be a powerful method to study how this compound interacts with other molecules, such as metal ions or potential binding partners. This involves acquiring a series of NMR spectra of the compound while incrementally adding a titrant. Changes in the chemical shifts of specific protons or carbons upon addition of the binding partner can be used to identify the sites of interaction and to calculate association constants (Kₐ).

Multinuclear NMR (e.g., DEPT-135) for Carbon Multiplicity

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

CH₃ groups (e.g., the isopropyl methyls and the methoxy group) would appear as positive signals.

CH₂ groups (none in this molecule) would appear as negative signals.

CH groups (e.g., the isopropyl methine and the C-2 and C-4 carbons of the ring) would appear as positive signals.

Quaternary carbons (C-3, C-5, C-6) would be absent from the DEPT-135 spectrum.

This information, combined with the standard ¹³C NMR spectrum, provides definitive confirmation of the number of protons attached to each carbon atom, greatly aiding in the complete structural assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as amines, without causing significant fragmentation. In ESI-MS analysis of this compound, the compound is typically dissolved in a suitable solvent and then introduced into the mass spectrometer. The primary amine and the nitrogen atom in the pyridine ring are susceptible to protonation, leading to the formation of a positively charged ion.

The expected primary ion observed in the positive ion mode ESI-MS spectrum would be the protonated molecule, [M+H]⁺. Given the molecular formula of this compound (C₉H₁₄N₂O), the theoretical monoisotopic mass is 166.1106 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 167.1184.

Table 1: Expected ESI-MS Data for this compound

Ion SpeciesExpected m/zIonization Mode
[M+H]⁺~167.1184Positive

Note: The actual observed m/z may vary slightly depending on the instrument calibration and resolution.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for the analysis of relatively non-polar to moderately polar compounds. Similar to ESI, APCI typically generates protonated molecules [M+H]⁺ in the positive ion mode. For this compound, APCI-MS would also be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z of approximately 167.1184. APCI can sometimes induce more in-source fragmentation compared to ESI, which could provide additional structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This technique is crucial for unequivocally confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion.

Table 2: Theoretical vs. Expected HRMS Data for this compound

Ion FormulaTheoretical Exact Mass (m/z)
[C₉H₁₅N₂O]⁺167.1184

An experimentally determined exact mass that is within a few parts per million (ppm) of the theoretical mass would provide strong evidence for the elemental composition of C₉H₁₄N₂O.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is widely used for the separation, identification, and quantification of individual components in a mixture. In the context of this compound, LC-MS would be employed to assess the purity of a sample and to confirm the identity of the main component.

A suitable reversed-phase HPLC method would be developed to achieve chromatographic separation. The mobile phase would likely consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency. The mass spectrometer, coupled to the LC system, would then detect the eluting compounds, and a mass spectrum would be recorded for the peak corresponding to this compound, confirming its molecular weight.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and ultraviolet-visible spectroscopy are used to probe the vibrational and electronic transitions of a molecule, respectively, providing valuable information about its functional groups and conjugated systems.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (amine)3400-3250Symmetric and asymmetric stretching vibrations of the primary amine.
C-H (aromatic)3100-3000Stretching vibrations of the C-H bonds on the pyridine ring.
C-H (aliphatic)2970-2850Stretching vibrations of the C-H bonds in the isopropyl and methoxy groups.
C=N, C=C (aromatic)1600-1450Aromatic ring stretching vibrations.
N-H (amine)1650-1580Scissoring (bending) vibration.
C-O (methoxy)1260-1200 (asymmetric), 1075-1020 (symmetric)C-O stretching vibrations.
C-N (amine)1340-1250Stretching vibration.

The presence of these characteristic peaks in the FT-IR spectrum would provide strong evidence for the proposed structure of this compound.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and providing insights into its conjugation system. For aminopyridine derivatives, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of a compound like this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The pyridine ring itself displays strong π → π* transitions, and the presence of the amino (-NH2) and methoxy (-OCH3) groups, which are auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The isopropyl group, being an alkyl substituent, generally has a minor effect on the absorption maxima.

The electronic transitions are influenced by the extent of conjugation in the molecule. In this compound, the lone pairs of electrons on the amino and methoxy groups can participate in resonance with the π-system of the pyridine ring, affecting the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). The position and intensity of these bands can also be sensitive to the polarity of the solvent used for the analysis.

Illustrative UV-Vis Spectral Data for a Related Aminopyridine Derivative

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
Ethanol (B145695)2458,500π → π
Ethanol2903,200n → π

This interactive table presents hypothetical data based on typical values for substituted aminopyridines to illustrate the expected spectral characteristics.

X-ray Crystallography and Diffraction Analysis

Single-Crystal X-ray Diffraction for 3D Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

For a substituted pyridine derivative, X-ray crystallography can reveal:

Molecular Conformation: The spatial orientation of the isopropyl and methoxy groups relative to the pyridine ring.

Bond Parameters: Precise measurements of the carbon-carbon, carbon-nitrogen, and carbon-oxygen bond lengths and the angles between them.

Intermolecular Interactions: The presence of hydrogen bonding, particularly involving the amino group and the nitrogen atom of the pyridine ring, which can influence the crystal packing. Pi-stacking interactions between the aromatic pyridine rings of adjacent molecules may also be observed.

While no specific crystallographic data for this compound has been found, studies on other 3-aminopyridine (B143674) derivatives have shown that the amino group can participate in hydrogen bonding, forming dimers or extended networks in the solid state researchgate.netnih.gov. The planarity of the pyridine ring and the orientation of its substituents are also key features that would be elucidated.

Illustrative Crystallographic Data for a Substituted Pyridine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)12.123
c (Å)9.876
β (°)105.2
Volume (ų)985.4
Z4

This interactive table presents hypothetical crystallographic data for a related compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification, separation, and purity assessment of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of a sample and for separating components in a mixture. For a compound such as this compound, a reversed-phase HPLC method would typically be employed.

In a reversed-phase setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with a buffer to control the pH. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a key parameter for its identification and quantification.

HPLC can also be adapted for chiral separations to resolve enantiomers if a chiral center is present in the molecule. For aminopyridine derivatives, polysaccharide-based chiral stationary phases have been used effectively.

Illustrative HPLC Purity Analysis Parameters for a Related Aminopyridine

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time4.8 min

This interactive table provides a representative set of HPLC conditions for the analysis of a substituted aminopyridine. sielc.comcmes.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system (eluent). The separation is based on the differential adsorption of the components onto the stationary phase. The positions of the spots are visualized, often under UV light, and their retention factors (Rf) are calculated. A successful reaction would show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Illustrative TLC Data for Reaction Monitoring

CompoundRf ValueEluent System
Starting Material0.65Ethyl Acetate (B1210297)/Hexane (1:1)
This compound (Product)0.40Ethyl Acetate/Hexane (1:1)

This interactive table shows hypothetical Rf values to illustrate how TLC can be used to monitor a reaction's progress. libretexts.orgresearchgate.net

Flash Column Chromatography for Purification

Flash column chromatography is a common and efficient method for the purification of organic compounds on a preparative scale. Following the synthesis of this compound, flash chromatography would be employed to isolate the desired product from any unreacted starting materials, byproducts, or other impurities.

The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often of increasing polarity, is then passed through the column under pressure. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection in fractions. The choice of eluent is crucial for achieving good separation and is often guided by preliminary TLC analysis. For aminopyridines, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used.

Illustrative Flash Column Chromatography Parameters

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
EluentGradient of 0% to 50% Ethyl Acetate in Hexane
Column Dimensions40 mm diameter x 200 mm length
Sample LoadingDry loading with silica gel

This interactive table outlines typical parameters for the purification of a substituted aminopyridine using flash column chromatography. nih.govnih.govscispace.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which, when coupled with instrumentation designed to handle higher system pressures, allows for more efficient separations. For the analytical characterization of this compound, UPLC provides a powerful tool for assessing purity, quantifying the compound in various matrices, and profiling related substances.

The development of a robust UPLC method for this compound would typically involve a systematic approach to optimize the separation of the target analyte from potential impurities and degradation products. Key parameters that are evaluated and optimized include the stationary phase chemistry, mobile phase composition (including organic modifier, pH, and additives), column temperature, and gradient elution profile.

Given the chemical structure of this compound, which contains both a basic pyridine ring and a hydrophobic isopropyl group, a reversed-phase UPLC method is a suitable approach. A C18 stationary phase is often the first choice for such compounds, providing a good balance of hydrophobic retention and selectivity. The mobile phase would likely consist of an aqueous component, often with a pH modifier such as formic acid or ammonium formate to ensure consistent ionization of the amine group and improve peak shape, and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally employed to ensure the timely elution of compounds with a range of polarities.

Detection of this compound can be readily achieved using a photodiode array (PDA) detector, as the aromatic pyridine ring is expected to have a strong UV absorbance. For enhanced selectivity and sensitivity, particularly in complex matrices, coupling the UPLC system to a mass spectrometer (MS) would be advantageous.

A hypothetical UPLC method for the analysis of this compound is presented below, based on established principles for the analysis of similar aromatic amine and heterocyclic compounds. coresta.orgwaters.comwaters.comlcms.cznih.gov

Illustrative UPLC Method Parameters:

ParameterCondition
Instrumentation Waters ACQUITY UPLC H-Class System or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection PDA Detector at 254 nm
Gradient Program Time (min)

Expected Research Findings:

Under these illustrative conditions, this compound would be well-retained and elute as a sharp, symmetrical peak. The retention time would be highly reproducible under consistent experimental conditions. The purity of a sample can be assessed by examining the chromatogram for the presence of any additional peaks. The peak area of the analyte can be used for quantitative analysis against a standard of known concentration. The following data table represents typical, albeit hypothetical, results that could be obtained from the UPLC analysis of a synthesized batch of this compound.

Table of Illustrative UPLC Data for this compound:

Sample IDRetention Time (min)Peak Area (µV*s)Purity (%)
Batch 0013.42185634299.8
Batch 0023.41187291099.7
Batch 0033.43184987599.9

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. They are instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For a molecule like 5-Isopropyl-6-methoxypyridin-3-amine, calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p).

The optimization process yields key structural parameters, including:

Bond Lengths: The equilibrium distances between bonded atoms. For instance, the C-C, C-N, C-O, and C-H bond lengths within the pyridine (B92270) ring and its substituents.

Bond Angles: The angles formed by three connected atoms, defining the molecule's geometry.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which reveals information about the molecule's polarity and the nature of its chemical bonds. The resulting optimized structure provides a foundational model for further computational analysis.

HOMO-LUMO Energy Analysis for Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. In contrast, a large energy gap indicates high kinetic stability and low reactivity because it requires more energy to move an electron from the HOMO to the LUMO. For substituted aminopyridines, the distribution of HOMO and LUMO orbitals often highlights the pyridine ring and the amino group as key sites for chemical reactions.

Illustrative Frontier Orbital Data
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
ΔE (ELUMO - EHOMO)HOMO-LUMO Energy GapPredicts chemical reactivity and stability

Reactivity Properties and Global Reactivity Descriptors (Conceptual DFT)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various "global reactivity descriptors." These are calculated using the energies of the frontier orbitals and provide a more detailed picture of chemical behavior than the energy gap alone.

Based on Koopmans' theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO. From these, several key descriptors are derived:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Global Reactivity Descriptors (Conceptual DFT)
DescriptorFormulaChemical Interpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Electronegativity (χ)χ = (I + A) / 2Electron-attracting power
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is used. This method calculates the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum.

TD-DFT calculations can predict:

Absorption Wavelengths (λmax): The specific wavelengths of light the molecule absorbs.

Oscillator Strengths (f): The intensity of the absorption bands.

Nature of Electronic Transitions: The specific orbitals involved in the excitation (e.g., transitions from π to π* orbitals).

For a molecule like this compound, these calculations would predict its UV-Vis spectrum, providing insight into its photophysical properties. The results are often compared with experimental spectra to validate the computational method.

Conformational Analysis and Tautomerism

Molecules with rotatable bonds can exist in multiple spatial arrangements called conformations. Furthermore, some molecules can exist as readily interconvertible isomers called tautomers. Computational methods are essential for exploring these possibilities.

Computational Studies of Conformational Equilibria

Conformational analysis involves identifying the different stable conformers of a molecule and determining their relative energies. For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond of the isopropyl group and the C-O bond of the methoxy (B1213986) group.

Molecular Modeling and Simulation

Molecular Docking for Ligand-Target Interaction Prediction (from a theoretical perspective)No molecular docking studies investigating the potential ligand-target interactions of this compound from a theoretical perspective have been reported.

A complete and accurate fulfillment of the user's request is not possible without dedicated research on this compound. The table of compound names is therefore not included as no other compounds were mentioned in the context of the requested analysis.

Application As a Synthetic Building Block and Intermediate

Precursor for Complex Heterocyclic Systems

Incorporation into Fused Ring Systems (e.g., Imidazo[1,2-a]pyridine, Pyrazolo[1,5-a]pyridine)

No research data was found to support the use of 5-Isopropyl-6-methoxypyridin-3-amine in the synthesis of Imidazo[1,2-a]pyridine or Pyrazolo[1,5-a]pyridine derivatives.

Synthesis of Multi-Ring and Polycyclic Structures (e.g., Tetrahydronaphthyridines)

There is no documented evidence of this compound being utilized as a starting material for the synthesis of Tetrahydronaphthyridines.

Role in Modular Synthesis and Chemical Library Generation

Synthesis of Functionalized Derivatives for Chemical Space Exploration

No literature is available that describes the use of this compound in modular synthesis approaches or for the generation of chemical libraries aimed at exploring chemical space.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Isopropyl-6-methoxypyridin-3-amine, and what key parameters influence yield?

  • Methodological Answer : The compound can be synthesized via aminolysis of halogenated pyridine precursors or through nucleophilic substitution reactions. For example, phosphorus pentoxide amine hydrochloride reagents (e.g., P₂O₅/N,N-dimethylcyclohexylamine) under high-temperature conditions (240°C) have been effective in analogous 3-aminopyridine syntheses . Key parameters include:

  • Temperature : Elevated temperatures (200–250°C) to drive cyclization.
  • Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Amine Source : Primary/secondary amines for regioselective amination.
    • Data Table :
Reaction ConditionOptimal RangeImpact on Yield
Temperature240°CMaximizes cyclization
SolventDMFEnhances solubility
Reaction Time6–8 hoursBalances conversion vs. degradation

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, isopropyl at C5). For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while isopropyl groups show split signals in δ 1.2–1.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment ions (e.g., loss of –OCH₃ or –NH₂ groups).
  • HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm.

Q. What are the solubility and stability considerations for this compound under different storage conditions?

  • Methodological Answer :

  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol. Test via incremental solvent addition and sonication.
  • Stability :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of methoxy/isopropyl groups .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2³ factorial design can evaluate three variables (temperature, solvent ratio, catalyst loading) across two levels. For example:

  • Variables : Temperature (220°C vs. 240°C), DMF:H₂O ratio (3:1 vs. 5:1), P₂O₅ concentration (10% vs. 15%).
  • Response Metrics : Yield, purity, reaction time.
  • Analysis : ANOVA to identify significant factors and interactions. Use software like Minitab or JMP for modeling .

Q. What computational strategies predict reactivity and regioselectivity in derivatives of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group at C3 may direct electrophilic substitution to C4.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
  • Software Tools : Gaussian, ORCA, or ICReDD’s reaction path search algorithms .

Q. How to address discrepancies in analytical data (e.g., NMR vs. mass spec) for this compound?

  • Methodological Answer :

  • Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvent purity, ionization source calibration).
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., deaminated or oxidized derivatives).
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What are the challenges in isolating regioisomers during synthesis, and how to mitigate them?

  • Methodological Answer :

  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve isomers.
  • Protecting Groups : Introduce tert-butyl carbamate (Boc) at C3 to block competing amination sites .
  • Kinetic Control : Lower reaction temperatures (e.g., 180°C) to favor thermodynamically stable isomers .

Q. How to design a kinetic study to understand degradation pathways under various conditions?

  • Methodological Answer :

  • Experimental Setup : Expose the compound to stressors (UV light, pH extremes) and sample at intervals.
  • Analytical Methods : Track degradation via HPLC-UV and identify products via HRMS.
  • Modeling : Apply pseudo-first-order kinetics to derive rate constants and activation energy (Arrhenius plot) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.